2,6-Diazaspiro[3.4]octan-7-one
Übersicht
Beschreibung
2,6-Diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C6H10N2O . It is a solid substance and has a molecular weight of 126.16 . The IUPAC name for this compound is 2,6-diazaspiro[3.4]octan-7-one .
Molecular Structure Analysis
The InChI code for 2,6-Diazaspiro[3.4]octan-7-one is 1S/C6H10N2O/c9-5-1-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9) . This compound contains a total of 20 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 five-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .Physical And Chemical Properties Analysis
2,6-Diazaspiro[3.4]octan-7-one is a solid substance . It has a molecular weight of 126.16 . The storage temperature for this compound is refrigerated .Wissenschaftliche Forschungsanwendungen
Summary of the Application
“2,6-Diazaspiro[3.4]octan-7-one” derivatives have been developed as potent sigma-1 receptor (σ1R) antagonists . These antagonists can enhance the antinociceptive effect of morphine and rescue morphine tolerance .
Methods of Application or Experimental Procedures
Based on the co-crystal structure of σ1R with 4-IBP, a series of σ1R antagonists were designed and developed, harboring the “2,6-Diazaspiro[3.4]octan-7-one” scaffold . A detailed structure-activity relationship study was conducted to identify potent σ1R antagonists .
Results or Outcomes
Compound 32 was identified as a potent σ1R antagonist, which significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance . This supports σ1R antagonism as a promising strategy to develop novel analgesics and highlights the therapeutic potential of compound 32 to prevent morphine tolerance .
2. Antitubercular Lead
Summary of the Application
“2,6-Diazaspiro[3.4]octan-7-one” has been used as a building block to develop a potent nitrofuran antitubercular lead .
Methods of Application or Experimental Procedures
A small set of twelve compounds was elaborated from a readily available “2,6-Diazaspiro[3.4]octan-7-one” building block, exploring diverse variants of the molecular periphery, including various azole substituents . The in vitro inhibitory activities of the synthesized compounds were assessed against Mycobacterium tuberculosis H37Rv .
Results or Outcomes
A remarkably potent antitubercular lead displaying a minimal inhibitory concentration of 0.016 μg/mL was identified . This suggests that by optimizing the nitrofuran’s molecular periphery, it is possible not only to increase the potency of nitrofuran antibacterials but also alleviate the systemic toxicity of this class of drugs .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-1-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTLCSVTDYAMCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726239 | |
Record name | 2,6-Diazaspiro[3.4]octan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diazaspiro[3.4]octan-7-one | |
CAS RN |
1211515-65-9 | |
Record name | 2,6-Diazaspiro[3.4]octan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diazaspiro[3.4]octan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.